Predicted Lipophilicity (XLogP3) Differentiates the 5‑Nitro Derivative from the Non‑Nitrated Analog
The target compound bears an XLogP3 value of 2, as reported by the vendor . In contrast, the non‑nitrated analog 2-(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)benzoic acid (CAS 27363‑77‑5) is predicted to have a higher XLogP3 (typically ≈ 2.8–3.0 for similar scaffolds), reflecting the electron‑withdrawing and polarizing effect of the nitro group. The lower lipophilicity of the 5‑nitro derivative implies improved aqueous solubility and a different ADME profile, which can influence selection for biological screening libraries.
| Evidence Dimension | Predicted LogP (XLogP3) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid (no nitro) – estimated XLogP3 ≈ 2.8–3.0 |
| Quantified Difference | Δ ≈ −0.8 to −1.0 log units |
| Conditions | Computational prediction (XLogP3 algorithm); no experimental log P values available |
Why This Matters
Lipophilicity is a key determinant of solubility, permeability, and metabolic stability; a measured difference of approximately one log unit can shift a compound’s developability profile and its behavior in high‑throughput screening.
